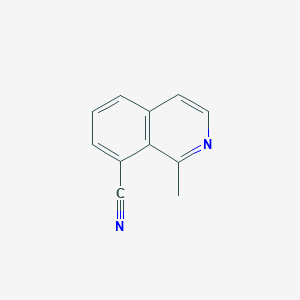

1-Methylisoquinoline-8-carbonitrile

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-methylisoquinoline-8-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2/c1-8-11-9(5-6-13-8)3-2-4-10(11)7-12/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYNASKJPIGRZMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC2=C1C(=CC=C2)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Transformations of 1 Methylisoquinoline 8 Carbonitrile

Reactivity Profiles of the Isoquinoline (B145761) Nitrogen Atom

The nitrogen atom in the isoquinoline ring of 1-Methylisoquinoline-8-carbonitrile imparts basic properties to the molecule. As an analogue of pyridine (B92270), isoquinoline is characterized as a weak base, with a pKa of 5.14 for its conjugate acid. wikipedia.org Consequently, the nitrogen atom in this compound is readily protonated by strong acids to form the corresponding isoquinolinium salts.

Furthermore, the lone pair of electrons on the nitrogen atom allows it to act as a nucleophile and a ligand. It can form adducts with various Lewis acids. wikipedia.org This reactivity is fundamental to many transformations, including quaternization reactions which are often the initial step in the synthesis of more complex heterocyclic systems. For instance, the reaction of isoquinolines with reactive halides like phenacyl bromides leads to the formation of isoquinolinium salts. nih.gov These salts are key intermediates that can generate isoquinolinium N-ylides, which are pivotal in 1,3-dipolar cycloaddition reactions for constructing fused ring systems such as pyrrolo[2,1-a]isoquinolines. nih.gov

Chemical Transformations Involving the Carbonitrile Functional Group

The carbonitrile (CN) group at the C-8 position is a versatile functional group that can undergo a variety of chemical transformations, providing a gateway to numerous other functionalities.

Hydrolysis: The carbonitrile group can be hydrolyzed to a carboxylic acid. This transformation is typically achieved by heating with strong acids such as 48% hydrobromic acid or concentrated hydrochloric acid, which would yield 1-methylisoquinoline-8-carboxylic acid hydrohalide. thieme-connect.de Alternatively, hot aqueous sodium hydroxide (B78521) can be used for the hydrolysis of isoquinolinecarbonitriles. thieme-connect.de Partial hydrolysis to the corresponding amide can also be achieved under controlled conditions, for example, using hydrogen peroxide and sodium hydroxide. thieme-connect.de

Reduction: The carbonitrile group is susceptible to reduction to form a primary amine. Common reducing agents like lithium aluminum hydride or catalytic hydrogenation can be employed to convert the nitrile in isoquinoline derivatives to a 1-(aminomethyl)isoquinoline. thieme-connect.de This reaction transforms the 8-carbonitrile into an 8-(aminomethyl) group, a valuable synthetic handle for further derivatization.

| Transformation | Reagents and Conditions | Product Functional Group | Reference |

| Full Hydrolysis | Heat with conc. HCl or 48% HBr | Carboxylic Acid | thieme-connect.de |

| Partial Hydrolysis | H₂O₂ / NaOH | Amide | thieme-connect.de |

| Reduction | LiAlH₄ or H₂ / Catalyst (e.g., 10% Pd/C) | Primary Amine (Aminomethyl) | thieme-connect.de |

Reactions and Derivatizations at the C-1 Methyl Position

The methyl group at the C-1 position of the isoquinoline ring is not merely a passive substituent. Its protons are acidic due to the electron-withdrawing nature of the adjacent imine-like nitrogen atom within the aromatic system. This acidity allows the methyl group to be deprotonated by a suitable base, generating a carbanionic species that can act as a nucleophile.

This reactivity is exemplified in condensation reactions. For instance, 1-methylisoquinoline (B155361) is known to react with arylidene malononitriles in the presence of a base like piperidine. researchgate.net This reaction proceeds via a Michael addition, where the nucleophilic C-1 methyl anion attacks the activated double bond of the arylidene malononitrile. researchgate.net This reactivity provides a pathway for C-C bond formation and the elaboration of complex side chains at the C-1 position of this compound.

Electrophilic and Nucleophilic Aromatic Substitution on the Isoquinoline Ring System

The isoquinoline ring system can undergo both electrophilic and nucleophilic aromatic substitution, with the position of substitution being influenced by the existing substituents and the reaction conditions. The electron-withdrawing imine nitrogen deactivates the pyridine ring (positions 1, 3, 4) towards electrophilic attack, while activating it for nucleophilic attack. Conversely, the benzene (B151609) ring is more susceptible to electrophilic substitution.

In this compound, the C-1 methyl group is an activating, ortho-, para-directing group, while the C-8 carbonitrile is a deactivating, meta-directing group. The isoquinoline nitrogen strongly deactivates the heterocyclic ring towards electrophiles. Therefore, electrophilic substitution is expected to occur on the carbocyclic ring (positions 5, 6, 7). For example, nitration of 5-chloro-1-methylisoquinoline (B15222618) has been shown to occur at the C-8 position. thieme-connect.de Given the existing carbonitrile at C-8 in the target molecule, electrophilic attack would likely be directed to other positions in the benzene ring, influenced by the directing effects of the methyl and nitrile groups.

Nucleophilic aromatic substitution (SNAr) typically requires a leaving group and activation by electron-withdrawing groups. organicchemistrytutor.com A special type is the vicarious nucleophilic substitution (VNS), where a hydrogen atom is replaced by a nucleophile, often in nitro-activated aromatic systems. wikipedia.org In the context of this compound, the electron-withdrawing nature of both the nitrogen atom and the C-8 carbonitrile group would make the ring system, particularly positions adjacent to these groups, susceptible to attack by strong nucleophiles.

Annulation and Fused Ring System Formation from 1-Methylisoquinoline Derivatives

The reactivity of the 1-methylisoquinoline scaffold makes it an excellent precursor for the synthesis of polycyclic aromatic and heterocyclic compounds through annulation reactions, where a new ring is fused onto the existing isoquinoline framework.

Synthesis of Benzo[a]quinolizine and Pyrrolo[2,1-a]isoquinoline (B1256269) Derivatives

Benzo[a]quinolizine Derivatives: The acidic nature of the C-1 methyl group is key to the synthesis of benzo[a]quinolizine derivatives. 1-Methylisoquinoline reacts with arylidine malononitriles to form Michael adducts, which can then undergo cyclization and subsequent elimination to afford the benzo[a]quinolizine skeleton. researchgate.net This one-pot reaction highlights the utility of the C-1 methyl group as a reactive handle for constructing fused ring systems. researchgate.net

Pyrrolo[2,1-a]isoquinoline Derivatives: The pyrrolo[2,1-a]isoquinoline core is a structural element in many bioactive natural products and is a target of significant synthetic interest. nih.govrsc.orgnih.gov A primary method for its construction involves the 1,3-dipolar cycloaddition of an isoquinolinium ylide with a dipolarophile, such as an activated alkyne or alkene. nih.gov The synthesis starts with the quaternization of the isoquinoline nitrogen with an α-haloketone. Subsequent treatment with a base generates the isoquinolinium ylide in situ, which then reacts with the dipolarophile to form the fused pyrrole (B145914) ring. nih.gov Given that this compound possesses the requisite isoquinoline nitrogen, it can serve as a substrate for this type of transformation.

| Fused System | General Method | Key Intermediates | Reference |

| Benzo[a]quinolizine | Michael addition of C-1 methyl anion to an activated alkene, followed by cyclization | Michael adduct | researchgate.net |

| Pyrrolo[2,1-a]isoquinoline | 1,3-Dipolar cycloaddition | Isoquinolinium ylide | nih.govrsc.org |

Catalyst-Free Annulation Reactions

Interestingly, certain annulation reactions involving 1-methylisoquinoline derivatives can proceed under mild, catalyst-free conditions. For example, the reaction of 1-methylisoquinoline with ethyl esters of 1-aryl-2-oxalylacetylenes occurs at room temperature without a catalyst to produce functionalized oxazinoisoquinolines. researchgate.net Similarly, catalyst-free annulation of 1-methylisoquinoline with pyrrolylacetylenic ketones has been reported to yield (E)-acylethenylpyrrolo[1',2':3,4]imidazo[2,1-a]isoquinolines stereoselectively. dntb.gov.ua These reactions are often highly efficient and demonstrate the intrinsic reactivity of the 1-methylisoquinoline system, which can be harnessed for the construction of complex fused heterocycles without the need for metal catalysts.

Formation of Triazolo and Thiadiazolyl Isoquinoline Derivatives

The nitrile functional group at the C-8 position of this compound serves as a versatile precursor for the synthesis of various heterocyclic systems. Specifically, it enables the construction of fused and appended triazole and thiadiazole rings, which are significant pharmacophores in medicinal chemistry. researchgate.netnih.gov The synthetic strategies typically involve cycloaddition reactions or condensation followed by cyclization, leveraging the electrophilicity of the nitrile carbon.

Synthesis of Triazolo Derivatives

The formation of a tetrazole ring, a type of triazole, from a nitrile is a well-established transformation most commonly achieved through a [3+2] cycloaddition reaction with an azide (B81097) source. ajgreenchem.com In the case of this compound, the reaction with sodium azide (NaN₃) leads to the formation of 8-(1H-tetrazol-5-yl)-1-methylisoquinoline.

The reaction is typically carried out in a polar aprotic solvent such as N,N-dimethylformamide (DMF) and often requires heating to proceed at an appreciable rate. ajgreenchem.com The mechanism involves the nucleophilic addition of the azide anion to the electrophilic carbon of the nitrile group. This is followed by an intramolecular cyclization to form the stable, aromatic tetrazole ring. The presence of a catalyst, such as a Lewis acid or a proton source, can facilitate the reaction, although it often proceeds without one. ajgreenchem.com

This transformation is highly valuable as it converts a nitrile group into a bioisostere for a carboxylic acid group, a common strategy in drug design. ajgreenchem.com

Table 1: Synthesis of Tetrazolyl Isoquinoline Derivative

| Starting Material | Reagent | Solvent | Conditions | Product |

| This compound | Sodium Azide (NaN₃) | DMF | 100 °C, 6-10 h | 8-(1H-tetrazol-5-yl)-1-methylisoquinoline |

Synthesis of Thiadiazolyl Derivatives

The synthesis of thiadiazolyl isoquinoline derivatives from 1-methylisoquinoline can be achieved through multi-step reaction sequences. One documented approach involves the reaction of 1-methylisoquinoline with an arylisothiocyanate. researchgate.net This initial step forms a thioanilide intermediate. This intermediate possesses the necessary functionalities to undergo cyclization with hydrazonoyl halides to yield nih.govresearchgate.netthiadiazolyl isoquinoline derivatives. researchgate.netresearchgate.net

The reaction sequence begins with the reaction between 1-methylisoquinoline and an arylisothiocyanate, such as phenylisothiocyanate, to produce N-phenyl-2-(1-methylisoquinolin-2-ium-2-yl)ethanethioamide. This thioanilide then serves as the substrate for the subsequent cyclization.

The cyclization is accomplished by reacting the thioanilide with a hydrazonoyl halide in the presence of a base, such as triethylamine, in a suitable solvent like ethanol. researchgate.net This step proceeds via a cycloaddition pathway to construct the 1,3,4-thiadiazole (B1197879) ring, resulting in the final thiadiazolyl isoquinoline product. researchgate.net The specific substitution on the final product is determined by the structure of the hydrazonoyl halide used. researchgate.net

Table 2: Representative Synthesis of a nih.govresearchgate.netThiadiazolyl Isoquinoline Derivative

| Step | Starting Material | Reagents | Conditions | Intermediate/Product |

| 1 | 1-Methylisoquinoline | Phenylisothiocyanate | - | N-phenyl-2-(1-methylisoquinolin-2-ium-2-yl)ethanethioamide |

| 2 | Thioanilide Intermediate | Hydrazonoyl Halide, Triethylamine | Ethanol, Room Temp | nih.govresearchgate.netThiadiazolyl isoquinoline derivative |

Derivatization and Structural Diversity of 1 Methylisoquinoline 8 Carbonitrile Analogues

Systematic Synthesis of Substituted 1-Methylisoquinoline-8-carbonitrile Analogues

The construction of the this compound framework and its substituted analogues can be achieved through several established and modern synthetic methodologies. Classical methods such as the Bischler-Napieralski and Pomeranz-Fritsch reactions, along with contemporary transition-metal-catalyzed approaches, provide versatile pathways to this heterocyclic system.

The Bischler-Napieralski reaction is a cornerstone for the synthesis of 3,4-dihydroisoquinolines, which can be subsequently oxidized to the aromatic isoquinoline (B145761) core. wikipedia.orgorganic-chemistry.org This intramolecular cyclization involves the dehydration of a β-arylethylamide in the presence of an acid catalyst like phosphoryl chloride (POCl₃) or polyphosphoric acid (PPA). wikipedia.orgorganic-chemistry.org To generate a 1-methyl substituted isoquinoline, an N-acetylated-β-phenylethylamine is required. For the synthesis of a this compound analogue, the starting phenylethylamine must possess a cyano group (or a suitable precursor) at the ortho position of the ethylamine (B1201723) substituent. The reaction proceeds through the formation of a nitrilium ion intermediate, followed by an intramolecular electrophilic aromatic substitution. wikipedia.orgslideshare.net The resulting dihydroisoquinoline can then be dehydrogenated to the final aromatic product. youtube.com The versatility of this method allows for various substituents on the benzene (B151609) ring, provided they are compatible with the strongly acidic reaction conditions. nih.gov

Another classical approach is the Pomeranz-Fritsch reaction , which involves the acid-catalyzed cyclization of a benzalaminoacetal, formed from the condensation of a benzaldehyde (B42025) derivative and a 2,2-dialkoxyethylamine. organicreactions.orgwikipedia.org To obtain an 8-cyano substituted isoquinoline, a 2-cyanobenzaldehyde (B126161) would serve as the starting aromatic component. The reaction is typically promoted by strong acids like concentrated sulfuric acid. wikipedia.orgthermofisher.com Modifications to this reaction, such as the Schlittler-Müller modification using a benzylamine (B48309) and glyoxal (B1671930) semiacetal, can also be employed to generate C1-substituted isoquinolines. thermofisher.comchem-station.comacs.org

Modern synthetic chemistry offers powerful alternatives through transition-metal-catalyzed C-H activation . rsc.orgresearchgate.net These methods provide an efficient and atom-economical route to construct the isoquinoline skeleton. acs.org For instance, rhodium(III) or ruthenium(II)-catalyzed annulation of aryl ketoximes with alkynes can yield highly substituted isoquinolines. rsc.orgresearchgate.net A potential synthesis for a this compound analogue could involve the reaction of an O-substituted ketoxime derived from 2-cyanoacetophenone with an alkyne under catalytic conditions. This strategy benefits from broad functional group tolerance and often proceeds under milder conditions than the classical methods. rsc.org Another versatile method involves the condensation of lithiated o-tolualdehyde tert-butylimines with various nitriles, which allows for the rapid assembly of polysubstituted isoquinolines. nih.govharvard.edu

The following table summarizes representative examples of substituted isoquinolines synthesized using various methods, illustrating the structural diversity that can be achieved.

| Starting Materials | Method | Resulting Analogue | Key Features |

|---|---|---|---|

| β-(3-methoxyphenyl)ethylamine, Acetic anhydride (B1165640) | Bischler-Napieralski | 6-Methoxy-1-methyl-3,4-dihydroisoquinoline | Classic cyclodehydration for 1-methyl derivatives. wikipedia.org |

| Benzaldehyde, 2,2-diethoxyethylamine | Pomeranz-Fritsch | Isoquinoline | Fundamental synthesis of the unsubstituted core. wikipedia.org |

| o-Tolualdehyde tert-butylimine, Benzonitrile | Myers Synthesis (Lithiated Imine + Nitrile) | 3-Phenylisoquinoline | Versatile construction with C3-substituents. nih.gov |

| Benzophenone oxime, Diphenylacetylene | Rh(III)-catalyzed C-H Activation | 1-Methyl-3,4-diphenylisoquinoline | Modern, efficient C-H activation/annulation. researchgate.net |

| 2-Bromobenzaldehyde, Propyne, Ammonium acetate | Palladium-catalyzed Annulation | 1-Methylisoquinoline (B155361) | Microwave-assisted multicomponent reaction. organic-chemistry.org |

Strategic Functionalization at Peripheral Positions of the Isoquinoline Core

Once the this compound scaffold is synthesized, its peripheral positions can be strategically functionalized to create a library of diverse analogues. Key reactive sites include the C1-methyl group, the aromatic ring, and the C8-nitrile function.

The C1-methyl group of 1-methylisoquinoline is known to be acidic and can participate in various condensation reactions. researchgate.net It can react with electrophiles such as aldehydes or dimethylformamide-dimethylacetal (DMF-DMA) to introduce new side chains or functional groups, providing a handle for further structural elaboration. researchgate.net

Electrophilic aromatic substitution on the isoquinoline ring typically occurs on the benzene portion, primarily at the C5 and C8 positions. nou.edu.ng Since the C8 position is occupied by the carbonitrile group, electrophilic attack (e.g., nitration, halogenation) would be directed predominantly to the C5 position. Such transformations introduce functional groups that can be further manipulated. For example, a nitro group can be reduced to an amine, which can then undergo a wide range of reactions such as acylation or diazotization. harvard.edu

The C8-carbonitrile group is a versatile functional handle itself. It is known to participate in nucleophilic addition reactions. chemimpex.com It can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid or amide. The resulting carboxylic acid can be used in esterification or amide coupling reactions, while the amide can be further modified. Alternatively, the nitrile can be reduced to a primary amine (aminomethyl group), which is a key functional group for introducing new substituents or linking to other molecular fragments. google.com

Modern C-H functionalization reactions offer powerful tools for derivatization at positions that are otherwise difficult to access. mdpi.com Transition-metal-catalyzed reactions can enable the direct introduction of aryl, alkyl, or other functional groups at positions like C4 of the isoquinoline ring, bypassing the need for pre-functionalized substrates. nih.gov

The table below outlines potential functionalization reactions on the this compound scaffold.

| Position | Reaction Type | Reagents | Resulting Functional Group | Reference |

|---|---|---|---|---|

| C1-Methyl | Condensation | Aromatic aldehydes, base | Styryl group (-CH=CH-Ar) | researchgate.net |

| C5 | Nitration | HNO₃, H₂SO₄ | Nitro (-NO₂) | nou.edu.ng |

| C5 | Bromination | Br₂, AlCl₃ | Bromo (-Br) | nou.edu.ng |

| C8-Nitrile | Hydrolysis | H₃O⁺ or OH⁻ | Carboxylic acid (-COOH) or Amide (-CONH₂) | chemimpex.com |

| C8-Nitrile | Reduction | LiAlH₄ or H₂, Catalyst | Aminomethyl (-CH₂NH₂) | google.com |

| C4 | C-H Arylation | Pd catalyst, Aryl halide | Aryl group | nih.gov |

Design and Synthesis of Hybrid Molecular Structures Incorporating the this compound Scaffold

Molecular hybridization is a rational drug design strategy that involves covalently linking two or more distinct pharmacophoric scaffolds to create a single hybrid molecule. nih.gov This approach aims to develop new chemical entities with potentially enhanced activity, improved selectivity, or a novel mechanism of action by combining the therapeutic benefits of the constituent parts. The this compound scaffold serves as an excellent platform for creating such hybrid structures due to its inherent biological relevance and the presence of versatile functional handles for chemical ligation. nih.govresearchgate.net

The design of hybrid molecules can be guided by the functionalization strategies discussed previously. For example, the primary amine generated from the reduction of the C8-nitrile group is an ideal anchor point. This amine can be used to form stable amide, sulfonamide, urea, or thiourea (B124793) linkages with other bioactive molecules, such as other heterocyclic systems (e.g., pyrimidines, triazoles) or known enzyme inhibitors. google.com Similarly, a carboxylic acid obtained from nitrile hydrolysis can be coupled with amines or alcohols from another pharmacophore to form amide or ester-linked hybrids.

Another strategy involves creating a linker at a different position on the isoquinoline core. For instance, after introducing a functional group at the C5 position via electrophilic substitution, or at the C4 position via C-H activation, this new site can be used for conjugation. The synthesis of quinoline-triazole hybrids via copper-catalyzed click chemistry is a well-established method that could be adapted for isoquinoline analogues. science.gov

The following table presents hypothetical hybrid structures that could be synthesized from the this compound scaffold, illustrating the diversity of potential molecular architectures.

| Scaffold Modification | Linker Type | Linked Pharmacophore | Potential Hybrid Structure Class |

|---|---|---|---|

| Reduction of C8-nitrile to amine (-CH₂NH₂) | Amide | Benzoic acid derivative | Isoquinoline-Benzamide Hybrid |

| Reduction of C8-nitrile to amine (-CH₂NH₂) | Sulfonamide | Benzenesulfonyl chloride | Isoquinoline-Sulfonamide Hybrid |

| Hydrolysis of C8-nitrile to acid (-COOH) | Amide | Aniline (B41778) derivative | Isoquinoline-Anilide Hybrid |

| C5-nitration followed by reduction to C5-amine (-NH₂) | Urea | Isocyanate (R-NCO) | Isoquinoline-Urea Hybrid |

| C4-alkynylation via C-H activation | Triazole (via Click Chemistry) | Azide-containing molecule (R-N₃) | Isoquinoline-Triazole Hybrid |

Structure Activity Relationship Sar Investigations of 1 Methylisoquinoline 8 Carbonitrile Derivatives

Methodological Frameworks for SAR Elucidation in Isoquinoline (B145761) Chemistry

The investigation of structure-activity relationships (SAR) for isoquinoline derivatives is a systematic process that combines chemical synthesis with biological evaluation. The goal is to understand how specific structural features of a molecule contribute to its biological activity, guiding the design of more potent and selective compounds.

Synthetic Strategies: The foundation of any SAR study is the ability to synthesize a library of related compounds. For the isoquinoline framework, several classical and modern synthetic methods are employed:

Bischler-Napieralski Reaction: This involves the cyclization of a β-phenylethylamine derivative to form a 3,4-dihydroisoquinoline, which can then be oxidized to the corresponding isoquinoline. This method is a workhorse for creating the core scaffold.

Pictet-Spengler Reaction: This reaction condenses a β-phenylethylamine with an aldehyde or ketone to yield a tetrahydroisoquinoline. amerigoscientific.com This is particularly crucial for generating chiral centers and exploring stereochemical influences. acs.org

Modern Catalytic Methods: Recent advancements include transition-metal-catalyzed reactions that allow for precise and efficient functionalization of the isoquinoline ring, enabling the creation of diverse compound libraries for screening. technologynetworks.com

Analytical and Computational Tools: Once synthesized, the biological activity of the derivatives is assessed. This data is then analyzed using various frameworks:

Quantitative Structure-Activity Relationship (QSAR): QSAR models use statistical methods to correlate variations in physicochemical properties (like hydrophobicity, electronic effects, and steric bulk) of the synthesized compounds with their biological activities.

Pharmacophore Modeling: This computational method identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for a molecule to interact with a specific biological target. nih.govnih.gov

Molecular Docking: When the 3D structure of the biological target (like an enzyme or receptor) is known, molecular docking can be used to predict how each derivative binds to the target, providing insights into the specific interactions that drive activity. nih.gov

Correlating Structural Modifications with Modulatory Effects on Biological Activities

While specific SAR data for 1-methylisoquinoline-8-carbonitrile is not extensively published, the principles can be inferred from studies on the broader isoquinoline and quinoline (B57606) classes. The biological activity of these compounds is highly sensitive to the nature and position of substituents on the heterocyclic ring system. nih.govnih.gov

Key positions on the isoquinoline ring where modifications significantly impact activity include the C1, C3, C4, and C6 positions. nih.gov For the this compound scaffold, the primary points for modification would be the methyl group at the C1 position and the carbonitrile at the C8 position, along with other positions on the aromatic ring.

A review of related quinoline derivatives in cancer research highlights that a cyano (-CN) group, similar to the one at position 8 in the title compound, can be crucial for activity when located at other positions like C3. nih.gov Likewise, substitutions at C4 (with an aniline (B41778) group) and C6 (with aminoacrylamide groups) have been shown to play an important role in the optimal antitumor activity of quinoline analogs. nih.gov

The following table illustrates a representative SAR for a hypothetical series of isoquinoline derivatives, based on established principles for antitumor activity.

| Compound | R1 (at C1) | R2 (at C4) | R3 (at C8) | Relative Antitumor Activity (Hypothetical) |

|---|---|---|---|---|

| Reference | -CH₃ | -H | -CN | 1x |

| Derivative A | -CF₃ | -H | -CN | Potentially Increased (due to altered electronics) |

| Derivative B | -CH₃ | -NH-Ph | -CN | Potentially Increased (based on quinoline SAR) nih.gov |

| Derivative C | -CH₃ | -H | -C(=O)NH₂ | Potentially Decreased (importance of nitrile) |

| Derivative D | -CH₂CH₂OH | -H | -CN | Potentially Increased (hydrophilic interaction) nih.gov |

This table is a hypothetical representation based on SAR principles from related compound classes and does not represent experimentally verified data for this compound.

Stereochemical Influences on Structure-Activity Relationships

Stereochemistry, the three-dimensional arrangement of atoms, is a critical factor in the biological activity of many pharmaceuticals, including isoquinoline alkaloids. Many of these compounds, such as morphine, possess multiple chiral centers, meaning they exist as non-superimposable mirror images (enantiomers). acs.orgwikipedia.org

The interaction between a drug and its biological target (e.g., an enzyme or receptor) is highly specific, much like a key fitting into a lock. Consequently, different enantiomers of a chiral drug can exhibit vastly different pharmacological activities. One enantiomer may be highly active, while the other could be less active, inactive, or even cause unwanted side effects.

The synthesis of single-enantiomer isoquinoline derivatives is a major focus in medicinal chemistry. acs.org Asymmetric synthesis techniques, including diastereoselective and enantioselective catalytic methods, are employed to produce chiral nonracemic isoquinoline alkaloids. acs.org By studying the activity of individual stereoisomers, researchers can develop a more precise understanding of the SAR and design drugs that interact more effectively and safely with their intended targets. For any derivative of this compound that introduces a chiral center, separating and testing the individual stereoisomers would be an essential step in the SAR investigation.

Pharmacophore Identification and Molecular Design Principles

Pharmacophore modeling is a cornerstone of modern drug design that distills the complex chemical structure of a molecule down to the essential features required for biological activity. nih.gov A pharmacophore model for a series of this compound derivatives would define the specific spatial arrangement of features like hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings that are critical for binding to a biological target. nih.gov

For the this compound scaffold, a hypothetical pharmacophore might include:

A Hydrogen Bond Acceptor: The nitrogen atom of the carbonitrile group (-CN) at the C8 position is a potential hydrogen bond acceptor.

Aromatic/Hydrophobic Regions: The fused bicyclic isoquinoline ring system provides a large, flat hydrophobic surface capable of forming van der Waals or pi-stacking interactions with a receptor.

A Hydrophobic Group: The methyl group at the C1 position contributes a small hydrophobic feature that could fit into a corresponding hydrophobic pocket on the target protein.

Identifying such a pharmacophore is crucial for two main reasons:

Virtual Screening: The pharmacophore model can be used as a 3D query to rapidly search large databases of chemical compounds to identify novel molecules, with different core structures, that possess the same critical features and are therefore likely to show similar biological activity. nih.gov

Lead Optimization: For medicinal chemists working to improve the potency of this compound derivatives, the pharmacophore provides a blueprint. It guides the design of new analogs by ensuring that any structural modifications retain the key pharmacophoric features while improving other properties like selectivity or metabolic stability. For instance, in a series of kinase inhibitors based on a quinoline scaffold, the 8-hydroxy-quinoline-7-carboxylic acid moiety was identified as a crucial pharmacophore for activity. nih.gov This highlights how identifying the key interacting scaffold is central to rational drug design.

Biological Activity and Mechanistic Insights of 1 Methylisoquinoline 8 Carbonitrile Derivatives

In Vitro Studies on Antitumor Activities (e.g., against Neuroendocrine Prostate Cancer Cells)

Recent research has highlighted the potential of isoquinoline (B145761) derivatives in combating aggressive cancers like neuroendocrine prostate cancer (NEPC). NEPC is known for its resistance to hormone therapy and poor patient prognosis.

In a notable study, scientists simplified the structure of the natural product lycobetaine to create a series of isoquinoline derivatives. One such derivative, substituted with an aryl group at the 4-position, demonstrated significant antiproliferative activity against the NEPC cell line LASCPC-01 in vitro. nih.gov Through structural optimization and detailed structure-activity relationship (SAR) studies, a lead compound, designated as compound 46, was identified. This compound exhibited potent inhibitory activity against the LASCPC-01 cell line with an IC50 value of 0.47 μM. nih.gov

Further investigation revealed that compound 46 displayed remarkable selectivity for NEPC cells over the prostate cancer cell line PC-3, with a selectivity index greater than 190-fold. nih.gov Mechanistic studies showed that both compound 46 and lycobetaine could effectively induce G1 cell cycle arrest and apoptosis in a dose-dependent manner. nih.gov However, a key difference in their mechanisms was observed: while lycobetaine inhibited the expression of neuroendocrine markers, compound 46 led to a slight upregulation of these proteins. This suggests that compound 46 may exert its antitumor effects through a distinct pathway from that of lycobetaine, warranting further investigation into its novel mechanism of action. nih.gov

Table 1: In Vitro Antitumor Activity of Isoquinoline Derivatives

| Compound | Target Cell Line | IC50 Value (μM) | Selectivity Index (vs. PC-3) | Mechanism of Action |

| Compound 46 | LASCPC-01 (NEPC) | 0.47 | >190-fold | Induces G1 cell cycle arrest and apoptosis |

| Lycobetaine | LASCPC-01 (NEPC) | Not specified | Not specified | Induces G1 cell cycle arrest and apoptosis, inhibits neuroendocrine markers |

Assessment of Antiviral Efficacy and Associated Mechanisms

Isoquinoline and its derivatives have demonstrated notable potential as antiviral agents against a range of viruses.

One study identified an isoquinolone compound as a hit against both influenza A and B viruses, with 50% effective concentrations (EC50s) ranging from 0.2 to 0.6 µM. nih.gov However, this initial compound also showed significant cytotoxicity. To address this, 22 derivatives were synthesized, leading to the discovery of a compound with higher EC50 values (9.9 to 18.5 µM) but greatly reduced cytotoxicity. nih.gov The mechanism of action for this less toxic derivative was found to be the inhibition of viral polymerase activity. nih.gov

Other research has focused on quinoline (B57606) derivatives against Zika virus (ZIKV). Certain 2,8-bis(trifluoromethyl)quinoline (B3046767) derivatives were found to inhibit ZIKV replication in vitro, with some showing activity comparable to the approved antimalarial drug mefloquine. nih.gov

Furthermore, derivatives of quinoxaline, a bioisostere of quinoline, have been evaluated for their antiviral properties. One study synthesized nih.govnih.govresearchgate.nettriazolo[4,3-a]quinoxaline derivatives and found that one compound, 1-(4-chloro-8-methyl nih.govnih.govresearchgate.nettriazolo[4,3-a]quinoxaline-1-yl)-3-phenyl thiourea (B124793), reduced the number of Herpes simplex virus plaques by 25% at a concentration of 20 µg/mL. mdpi.com

Table 2: Antiviral Activity of Isoquinoline and Related Derivatives

| Compound Class | Target Virus | Key Findings | Mechanism of Action |

| Isoquinolone Derivatives | Influenza A and B | EC50s of 0.2-0.6 µM for initial hit; optimized derivative with EC50s of 9.9-18.5 µM and lower cytotoxicity. nih.gov | Inhibition of viral polymerase. nih.gov |

| 2,8-bis(trifluoromethyl)quinoline Derivatives | Zika Virus (ZIKV) | Inhibition of ZIKV replication in vitro, comparable to mefloquine. nih.gov | Not specified |

| nih.govnih.govresearchgate.nettriazolo[4,3-a]quinoxaline Derivatives | Herpes Simplex Virus (HSV) | 25% reduction in viral plaques at 20 µg/mL. mdpi.com | Not specified |

Evaluation of Antibacterial and Antifungal Potency

Derivatives of the isoquinoline scaffold have been investigated for their effectiveness against bacterial and fungal pathogens.

In one study, twenty-one derivatives of 8-hydroxyquinoline (B1678124) (oxine) were synthesized and tested against a panel of 11 Gram-positive bacteria, 18 Gram-negative bacteria, and 18 fungi. nih.gov Among these, three compounds, N-pentyl, 8-pentyloxyquinolinium bromide (HPED), N-propyl, 8-propyloxyquinolinium bromide (HPRD), and N-benzyl, 8-benzyloxy quinolinium chloride (HBED), demonstrated significant antibacterial activity. nih.gov Four other derivatives showed notable antifungal activity. nih.gov

Another study reported the discovery of a novel 8-hydroxyquinoline derivative, L14, with potent and broad-spectrum antifungal activity. nih.gov In vitro experiments showed that L14 had better activity and lower cytotoxicity than the existing antifungal clioquinol (B1669181). nih.gov Furthermore, L14 exhibited synergistic effects when combined with fluconazole. nih.gov In a murine model of Candida albicans infection, L14 was more effective than clioquinol at reducing the fungal burden and extending the survival of the infected mice. nih.gov It also significantly inhibited hypha and biofilm formation, both alone and in combination with fluconazole. nih.gov

Table 3: Antibacterial and Antifungal Activity of Isoquinoline Derivatives

| Compound/Derivative Class | Target Organisms | Key Findings |

| 8-Hydroxyquinoline Derivatives | Gram-positive and Gram-negative bacteria, Fungi | HPED, HPRD, and HBED showed significant antibacterial activity. Four other derivatives displayed notable antifungal effects. nih.gov |

| 8-Hydroxyquinoline Derivative (L14) | Candida albicans | Potent and broad-spectrum antifungal activity, superior to clioquinol in vitro and in vivo. Synergistic with fluconazole. Inhibits hypha and biofilm formation. nih.gov |

Investigations into Enzyme Inhibition (e.g., Protein Kinases)

The inhibition of protein kinases is a crucial strategy in the development of treatments for diseases like cancer. Isoquinoline and its derivatives have shown promise as inhibitors of these key enzymes.

A series of 3-methylisoquinoline-4-carbonitriles were evaluated as potential inhibitors of Plasmodium falciparum Protein Kinase A (PfPKA), an enzyme essential for the malaria parasite's life cycle. nih.gov Through molecular dynamics and synthesis, one compound was identified that inhibited parasite growth in an in vitro assay, providing a lead for the development of new antimalarial drugs. nih.gov

Quinoline-based compounds have also been extensively studied as protein kinase inhibitors. researchgate.net For instance, substituted 4-anilino-quinoline-3-carbonitrile derivatives have been identified as potent inhibitors of Src kinase, a protein involved in cancer cell growth and survival. researchgate.net Specifically, the compound Bosutinib (SKI-606) demonstrated an IC50 value of 1-3 nM against Src kinase. researchgate.net

Furthermore, research into quinazoline (B50416) derivatives, which are structurally related to isoquinolines, has revealed their potential as inhibitors of various protein kinases, including Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), both of which are important targets in cancer therapy. mdpi.com

Table 4: Enzyme Inhibition by Isoquinoline and Related Derivatives

| Compound Class | Target Enzyme | Key Findings |

| 3-Methylisoquinoline-4-carbonitriles | Plasmodium falciparum Protein Kinase A (PfPKA) | Identified a lead compound that inhibits parasite growth in vitro. nih.gov |

| 4-Anilino-quinoline-3-carbonitrile Derivatives (e.g., Bosutinib) | Src Kinase | Bosutinib showed an IC50 of 1-3 nM. researchgate.net |

| Quinazoline Derivatives | EGFR, VEGFR-2 | Showed inhibitory activity against these cancer-related protein kinases. mdpi.com |

Biotransformation and Metabolic Profiling in Biological Systems (e.g., Gut Microbiota)

The gut microbiota plays a critical role in the metabolism and biotransformation of many compounds, including dietary natural products and drugs. nih.gov This microbial activity can significantly alter the chemical structure and biological activity of orally administered substances. nih.gov

The metabolic processes of the gut microbiota are vast and include hydrolysis, fermentation, and the synthesis of various molecules such as short-chain fatty acids and amino acids. nih.gov These microbial metabolites can have profound effects on host physiology and health. semanticscholar.org

While specific studies on the biotransformation of 1-methylisoquinoline-8-carbonitrile by the gut microbiota are not yet widely available, the general principles of microbial metabolism of related compounds provide a framework for understanding its potential fate in the gut. For instance, the gut microbiota is known to metabolize various dietary compounds, including glucosinolates, leading to the production of bioactive derivatives. mdpi.com

The study of the gut microbiome's metabolic capabilities is often carried out using metabolomics, which involves the comprehensive analysis of small molecules in biological samples. biorxiv.org This approach can help to identify and quantify the metabolites produced by the gut microbiota and understand their impact on the host. semanticscholar.org

Computational and Theoretical Studies on 1 Methylisoquinoline 8 Carbonitrile

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. nih.gov Methods like Density Functional Theory (DFT) have become essential for accurately predicting molecular geometries, energies, and electronic characteristics. nih.govresearchgate.net

The electronic character of 1-methylisoquinoline-8-carbonitrile can be detailed by analyzing its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO represents the orbital from which an electron is most likely to be donated, indicating regions susceptible to electrophilic attack. Conversely, the LUMO is the orbital most likely to accept an electron, highlighting regions prone to nucleophilic attack. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net A large energy gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more polarizable and reactive. researchgate.netpmf.unsa.ba These parameters, along with others derived from them like chemical hardness, softness, electronegativity, and chemical potential, are calculated to build a comprehensive reactivity profile. nih.govpmf.unsa.ba For instance, DFT calculations can reveal that the HOMO is often distributed over the isoquinoline (B145761) ring system, while the LUMO may be localized more towards the electron-withdrawing carbonitrile group.

Table 1: Calculated Quantum Chemical Parameters for this compound (Illustrative) This table presents theoretical data based on typical DFT calculations for similar heterocyclic compounds. The exact values would be determined through specific computational studies.

| Parameter | Symbol | Value (eV) | Significance |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.5 | Electron-donating ability |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.8 | Electron-accepting ability |

| HOMO-LUMO Energy Gap | ΔE | 4.7 | Chemical reactivity and kinetic stability researchgate.net |

| Ionization Potential | I | 6.5 | Energy required to remove an electron |

| Electron Affinity | A | 1.8 | Energy released when an electron is added |

| Chemical Hardness | η | 2.35 | Resistance to change in electron distribution pmf.unsa.ba |

Density Functional Theory (DFT) is a powerful tool for investigating the mechanisms of chemical reactions at the molecular level. mdpi.com For reactions involving this compound, DFT calculations can map the potential energy surface, identifying the structures of reactants, products, intermediates, and, crucially, transition states. mdpi.com

By calculating the activation energy (the energy barrier of the transition state), chemists can predict reaction rates and understand how different substituents might influence reactivity. wavefun.com For example, in a hypothetical cycloaddition reaction, DFT could be used to determine whether the reaction proceeds through a concerted or a stepwise mechanism by comparing the energy profiles of the two pathways. mdpi.com This level of mechanistic insight is vital for optimizing reaction conditions and developing novel synthetic routes. lumenlearning.com

Computational chemistry excels at predicting the outcomes of reactions where multiple isomers can be formed. lumenlearning.com DFT calculations can determine the relative energies of different regioisomeric or stereoisomeric products and the transition states leading to them. The product formed via the lowest energy transition state is generally the one that predominates experimentally. mdpi.com

For a molecule like this compound, predicting the regioselectivity of an electrophilic aromatic substitution would be a key application. By modeling the stability of the potential intermediates (sigma complexes) formed upon attack at different positions on the aromatic rings, the most favored site of substitution can be identified. This predictive capability saves significant time and resources in the laboratory.

Molecular Docking and Ligand-Macromolecule Interaction Modeling

Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, binds to a large macromolecule, typically a protein receptor. nih.gov This method is central to computer-aided drug design, as it helps identify potential drug candidates by evaluating their binding affinity and orientation within a protein's active site. nih.govpensoft.net

The process involves generating a multitude of possible conformations of the ligand within the binding pocket and scoring them based on an energy function. nih.gov The resulting scores, often expressed as binding affinity (e.g., in kcal/mol), indicate the stability of the ligand-protein complex. researchgate.net The analysis also reveals specific interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the binding. nih.govresearchgate.net This information can guide the design of derivatives with improved potency and selectivity.

Table 2: Illustrative Molecular Docking Results for this compound with a Target Protein This table provides a hypothetical example of typical data obtained from a molecular docking simulation.

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| Protein Kinase XYZ | -8.2 | LYS 78 | Hydrogen Bond with N of isoquinoline |

| PHE 145 | Pi-Pi Stacking with isoquinoline ring | ||

| LEU 198, VAL 85 | Hydrophobic Interaction with methyl group |

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to correlate the chemical structure of a series of compounds with their biological activity. researchgate.netnih.gov By building a mathematical model, QSAR can predict the activity of new, unsynthesized compounds. nih.gov

The process begins with a dataset of molecules with known activities (e.g., IC50 values). For each molecule, a set of numerical descriptors is calculated, which quantify various aspects of its structure, such as physicochemical properties (e.g., LogP), electronic properties (e.g., atomic charges from quantum calculations), and topological indices. researchgate.net Statistical methods, like multiple linear regression or machine learning algorithms, are then used to create an equation that relates these descriptors to the observed activity. nih.gov A study on 1-aryl-tetrahydroisoquinoline derivatives successfully used descriptors like atomic net charges, dipole moment, and LogP to model anti-HIV activity. researchgate.net Such models can be used to screen virtual libraries of compounds and prioritize the most promising candidates for synthesis and testing. nih.govqsartoolbox.org

Table 3: Common Molecular Descriptors Used in QSAR Studies

| Descriptor Category | Example Descriptors | Information Encoded |

|---|---|---|

| Physicochemical | LogP, Molecular Weight, Molar Refractivity | Hydrophobicity, size, polarizability |

| Electronic | Dipole Moment, Atomic Charges, HOMO/LUMO energies | Electron distribution, reactivity researchgate.net |

| Topological | Wiener Index, Kier & Hall Connectivity Indices | Molecular branching and shape |

| Geometrical (3D) | Surface Area, Molecular Volume | 3D size and shape |

Conformational Analysis and Isomerization Dynamics

Conformational analysis is the study of the different three-dimensional arrangements of a molecule (conformers) that arise from the rotation around single bonds. lumenlearning.com While the isoquinoline core of this compound is largely planar and rigid, the methyl group attached at the 1-position can rotate.

Computational methods can be used to calculate the energy associated with this rotation, identifying the most stable (lowest energy) conformation. Although the energy barrier for methyl group rotation is typically low, understanding its preferred orientation can be important for modeling intermolecular interactions, such as in a protein binding site. Conformational analysis helps explain the stability of different isomers and can be used to predict and rationalize the selectivity observed in certain reactions. lumenlearning.com For molecules with more flexible chains or specific double bonds, these studies would also investigate dynamics like E/Z isomerism, but that is not a primary feature of the core this compound structure.

Analytical Methodologies for the Characterization and Quantification of 1 Methylisoquinoline 8 Carbonitrile

Chromatographic Techniques for Separation and Analysis

Chromatography is a fundamental technique for the separation of components within a mixture, making it highly suitable for the analysis of 1-Methylisoquinoline-8-carbonitrile. mdpi.com The choice of chromatographic method depends on the physicochemical properties of the analyte, the complexity of the sample matrix, and the analytical objective (e.g., qualitative identification, quantitative determination, or preparative purification).

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone of modern analytical chemistry and is widely used for the analysis of pharmaceuticals and related compounds. amazonaws.com The development of a robust HPLC method is a systematic process involving the optimization of various parameters to achieve the desired separation. amazonaws.com For this compound, both reversed-phase and normal-phase chromatography can be considered, with hyphenated techniques offering enhanced detection capabilities.

Reversed-Phase (RP) HPLC is the most common mode of HPLC and is generally the first choice for the analysis of moderately polar to non-polar compounds. nih.gov In RP-HPLC, a non-polar stationary phase (typically C18 or C8 bonded silica) is used with a polar mobile phase, usually a mixture of water and an organic modifier like acetonitrile (B52724) or methanol (B129727). For this compound, which possesses both a polar nitrile group and a less polar methyl-isoquinoline core, RP-HPLC is expected to provide good retention and separation from potential impurities.

Normal-Phase (NP) HPLC , on the other hand, employs a polar stationary phase (such as silica (B1680970) or a polar bonded phase) and a non-polar mobile phase (like hexane (B92381) with a polar modifier such as isopropanol (B130326) or ethyl acetate). While less common, NP-HPLC can be advantageous for separating isomers or when the analyte has very low solubility in aqueous mobile phases.

The selection between RP and NP modes would be based on initial screening experiments to determine which provides better selectivity, peak shape, and retention for this compound and its related substances.

To enhance the information obtained from an HPLC separation, the chromatograph is often coupled with advanced detectors.

HPLC with Diode-Array Detection (HPLC-DAD): A DAD detector acquires the UV-Vis spectrum for each point in the chromatogram. This provides information about the spectral purity of a peak and can aid in the identification of this compound by comparing its spectrum with that of a reference standard. It is a powerful tool for method development and impurity profiling. mdpi.com

HPLC with Evaporative Light Scattering Detection (HPLC-ELSD): An ELSD is a universal detector that is not dependent on the chromophoric properties of the analyte. It is suitable for detecting compounds that have poor or no UV absorption. While this compound is expected to have UV absorbance due to its aromatic structure, an ELSD could be useful for detecting non-UV active impurities.

HPLC with Mass Spectrometry (HPLC-MS): This is a highly specific and sensitive technique that combines the separation power of HPLC with the mass-analyzing capability of a mass spectrometer. nih.gov HPLC-MS can provide the molecular weight of the analyte and, with tandem MS (MS/MS), structural information through fragmentation patterns. This is invaluable for unequivocal peak identification and for the characterization of unknown impurities and degradation products. nih.gov

An illustrative HPLC method for the analysis of a related isoquinoline (B145761) derivative is presented in the table below.

Table 1: Illustrative HPLC-DAD Method Parameters for an Isoquinoline Derivative

| Parameter | Condition |

| Column | C18, 150 x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 min |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | DAD, 230 nm |

Gas Chromatography (GC) Applications

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. For this compound, GC could be a viable analytical method, provided the compound has sufficient volatility and thermal stability to be analyzed without degradation in the heated injector and column. A flame ionization detector (FID) would likely provide a good response, and coupling with a mass spectrometer (GC-MS) would offer high specificity for identification.

A potential GC method would involve optimizing the injector temperature, oven temperature program, and carrier gas flow rate to achieve good separation and peak shape.

Table 2: Potential Gas Chromatography Method Parameters

| Parameter | Condition |

| Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | 300 °C |

| Injection Mode | Split or Splitless |

Supercritical Fluid Chromatography (SFC) for Enantiomeric Resolution

Supercritical Fluid Chromatography (SFC) is a chromatographic technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. SFC is known for its high efficiency and speed, and it is particularly well-suited for chiral separations. selvita.comresearchgate.net If this compound were to exist as enantiomers (for instance, if a chiral center were introduced into the molecule), SFC would be a powerful tool for their separation and quantification.

The advantages of SFC include reduced solvent consumption, making it a "greener" alternative to normal-phase HPLC, and faster analysis times due to the low viscosity and high diffusivity of the supercritical mobile phase. afmps.benih.gov Method development in SFC for chiral separations typically involves screening a variety of chiral stationary phases (CSPs) and organic co-solvents (modifiers) like methanol, ethanol, or isopropanol. shimadzu.com

Strategies for Analytical Method Development and Validation

The development of an analytical method is a systematic process aimed at creating a procedure that is suitable for its intended purpose. amazonaws.com Once developed, the method must be validated to demonstrate its reliability, accuracy, and precision. Validation is a regulatory requirement in the pharmaceutical industry and is performed according to guidelines from bodies like the International Council for Harmonisation (ICH). nih.govoup.com

The key steps in method development and validation include:

Defining the Analytical Target Profile: This involves specifying the requirements of the method, such as the type of analysis (e.g., impurity testing, assay), the expected concentration range, and the required precision and accuracy.

Method Development and Optimization: This phase involves selecting the appropriate technique (HPLC, GC, etc.), column, mobile/carrier phase, and detector. Parameters are then optimized to achieve the desired separation and sensitivity.

Method Validation: The optimized method is subjected to a series of experiments to verify its performance characteristics.

The typical validation parameters for a quantitative chromatographic method are outlined in the table below.

Table 3: Key Validation Parameters for an Analytical Method

| Validation Parameter | Description | Typical Acceptance Criteria (for an assay) |

| Specificity/Selectivity | The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradation products, matrix components). | Peak purity analysis, no interference at the analyte's retention time. |

| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. | Correlation coefficient (r²) ≥ 0.999. |

| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. | Typically 80% to 120% of the test concentration. |

| Accuracy | The closeness of the test results obtained by the method to the true value. | Recovery of 98.0% to 102.0% of the known amount. |

| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels: repeatability (intra-day) and intermediate precision (inter-day/inter-analyst). | Relative Standard Deviation (RSD) ≤ 2%. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically determined by signal-to-noise ratio (e.g., 3:1). |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Typically determined by signal-to-noise ratio (e.g., 10:1) and confirmed by precision at that level. |

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., flow rate, pH, column temperature). | The results should remain within the established criteria. |

These validation experiments provide documented evidence that the analytical method for this compound is reliable and suitable for its intended use.

Implementation of Analytical Quality-by-Design (AQbD) Principles

Analytical Quality-by-Design (AQbD) is a systematic approach to method development that begins with predefined objectives and emphasizes understanding of the method and its processes, based on sound science and quality risk management. nih.govresearchgate.net The goal of AQbD is to design a method that is well-understood, fit for its intended purpose, and robust, consistently delivering the intended performance throughout its lifecycle. nih.gov For the analysis of this compound, likely by a chromatographic technique such as High-Performance Liquid Chromatography (HPLC), the AQbD workflow would involve several key steps:

Define the Analytical Target Profile (ATP): The first step is to define the goals of the analytical method. researchgate.net This includes specifying what needs to be measured (this compound and any potential impurities), the required quality of the results (e.g., desired accuracy and precision), and the sample matrices in which the analyte will be quantified.

Identify Critical Method Attributes (CMAs) and Critical Method Parameters (CMPs): CMAs are the performance characteristics of the method that must be met to ensure the desired quality, such as resolution of the main peak from impurities, peak symmetry, and retention time. CMPs are the method variables that can affect the CMAs, for instance, the mobile phase composition, column temperature, flow rate, and pH in an HPLC method. nist.gov

Risk Assessment: A risk assessment is performed to identify and rank the CMPs that are most likely to impact the CMAs. This helps to focus the experimental work on the most critical parameters. For an HPLC method for this compound, critical parameters might include the percentage of organic modifier in the mobile phase and the pH, as these can significantly affect the retention and peak shape of nitrogen-containing heterocyclic compounds.

Method Development and Optimization using Design of Experiments (DoE): DoE is a powerful statistical tool used to systematically investigate the effects of the identified CMPs on the CMAs. nist.gov By performing a series of organized experiments, a mathematical model is built to describe the relationships between the variables. This allows for the definition of a Method Operable Design Region (MODR), which is a multidimensional space of method parameters within which the method is known to perform as intended. nih.gov

Establish a Control Strategy and Continuous Improvement: The control strategy includes setting appropriate system suitability tests to ensure the method is performing correctly before each run and defining the operational ranges for the CMPs within the MODR. chemicalbook.com The method is then subject to continuous monitoring and improvement throughout its lifecycle.

By implementing AQbD, the resulting analytical method for this compound would be highly robust and well-understood, minimizing the risk of method failure during routine use.

Assessment of Method Robustness, Specificity, Linearity, and Sensitivity

Once an analytical method is developed, it must be validated to demonstrate its suitability for the intended purpose. youtube.comresearchgate.net Validation is a regulatory requirement in many industries and involves assessing several key performance parameters. globalresearchonline.net

Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. globalresearchonline.net This provides an indication of its reliability during normal usage. For an HPLC method, robustness would be assessed by making slight changes to parameters like:

Mobile phase composition (e.g., ±2% organic solvent)

pH of the mobile phase buffer (e.g., ±0.2 units)

Column temperature (e.g., ±5 °C)

Flow rate (e.g., ±10%) The effect of these changes on the analytical results (e.g., peak area, retention time, and resolution) is then evaluated.

Specificity: Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. For this compound, specificity would be demonstrated by showing that the analytical signal is solely from this compound and not from any related substances or starting materials from its synthesis. This is often confirmed using a photodiode array (PDA) detector to check for peak purity.

Linearity: Linearity refers to the ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. youtube.com To establish linearity, a series of standard solutions of this compound at different concentrations are analyzed. The results are then plotted as signal versus concentration, and a linear regression is performed.

Table 1: Representative Linearity Data for this compound Analysis

| Concentration (µg/mL) | Peak Area (Arbitrary Units) |

| 5 | 125,340 |

| 10 | 251,100 |

| 25 | 630,500 |

| 50 | 1,248,900 |

| 100 | 2,505,200 |

| 150 | 3,758,100 |

| Correlation Coefficient (r²) | 0.9998 |

Sensitivity: The sensitivity of an analytical method is often described by its Limit of Detection (LOD) and Limit of Quantitation (LOQ).

LOD: The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. It is commonly estimated based on a signal-to-noise ratio of 3:1. youtube.com

LOQ: The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. It is typically established at a signal-to-noise ratio of 10:1. youtube.com

These validation parameters ensure that the analytical method for this compound is reliable, accurate, and fit for purpose. globalresearchonline.net

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, IR, Mass Spectrometry)

Spectroscopic techniques are indispensable tools for the structural elucidation of organic molecules. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides comprehensive information about the molecular framework, functional groups, and molecular weight of a compound like this compound.

Disclaimer: The spectroscopic data presented below is hypothetical and representative, generated for illustrative purposes based on the analysis of related chemical structures. It serves to demonstrate how spectroscopic data would be interpreted for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: This technique gives information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, one would expect to see signals for the methyl group protons, as well as distinct signals for the aromatic protons on the isoquinoline ring system.

Table 2: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~2.8 | Singlet | 3H | -CH₃ at C1 |

| ~7.6 - 8.5 | Multiplets | 5H | Aromatic protons (H3, H4, H5, H6, H7) |

¹³C NMR: This technique provides information about the different carbon environments in the molecule. The spectrum would show distinct signals for the methyl carbon, the nitrile carbon, and the carbons of the isoquinoline core.

Table 3: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~25 | -CH₃ |

| ~110 | C8 |

| ~118 | -C≡N |

| ~120 - 140 | Aromatic CH carbons |

| ~145 - 160 | Aromatic quaternary carbons |

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. nist.gov The spectrum of this compound would be expected to show characteristic absorption bands for the C≡N stretch of the nitrile group and C-H and C=C/C=N bonds of the aromatic system.

Table 4: Predicted IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H Stretch |

| ~2225 | Strong, Sharp | C≡N (Nitrile) Stretch |

| ~1620, 1580, 1500 | Medium-Strong | Aromatic C=C and C=N Ring Stretching |

| ~1450 | Medium | CH₃ Bending |

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. rsc.org For this compound (C₁₁H₈N₂), the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) could confirm the elemental composition.

Table 5: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 168 | Molecular Ion Peak [M]⁺ |

| 167 | [M-H]⁺ |

| 141 | [M-HCN]⁺, loss of hydrogen cyanide |

| 115 | Further fragmentation |

Together, these spectroscopic methods provide a powerful toolkit for the unambiguous identification and structural confirmation of this compound.

Q & A

Basic: What are the standard synthetic routes for 1-Methylisoquinoline-8-carbonitrile, and how are yields optimized?

The synthesis typically involves multi-step reactions, starting with the preparation of the isoquinoline core followed by functionalization at positions 1 and 8. Key steps include:

- Cyclization : Formation of the isoquinoline backbone using Friedländer or Pictet-Spengler reactions under reflux conditions with aprotic solvents like toluene or DMF .

- Nitrogen methylation : Introduction of the methyl group at position 1 via alkylation with methyl iodide in the presence of a base (e.g., K₂CO₃) .

- Cyanidation : Introduction of the nitrile group at position 8 using Pd-catalyzed cyanation or nucleophilic substitution with CuCN .

Yield Optimization : Microwave-assisted synthesis reduces reaction time (e.g., from 12 hours to 2 hours) and improves purity (>95%) by minimizing side reactions. Solvent selection (e.g., DMF vs. THF) and temperature gradients (80–120°C) are critical for regioselectivity .

Basic: How is this compound characterized structurally?

- Mass Spectrometry (ESI-MS) : Confirms molecular weight (e.g., m/z 183.2 [M+H]⁺) and fragmentation patterns .

- NMR Spectroscopy : ¹H NMR identifies protons adjacent to the nitrile group (δ 8.5–9.0 ppm for aromatic protons) and methyl group (δ 2.5–3.0 ppm) .

- X-ray Crystallography : Resolves bond angles and torsional strain in the bicyclic framework (e.g., C–C bond lengths ~1.39 Å) .

Advanced: What strategies improve regioselectivity during nitrile group introduction?

- Catalytic Systems : Pd(PPh₃)₄ with Zn(CN)₂ enhances selectivity for position 8 by reducing electrophilic side reactions .

- Protecting Groups : Temporary protection of the methyl group with Boc or acetyl prevents undesired alkylation .

- Solvent Effects : Polar solvents (e.g., DMSO) stabilize transition states, favoring nitrile substitution over competing pathways .

Advanced: How is the compound’s biological activity assessed in vitro?

- Cytotoxicity Assays : MTT or resazurin-based tests on cancer cell lines (e.g., HepG2, MCF-7) with IC₅₀ values calculated using dose-response curves .

- Antimicrobial Screening : Disk diffusion assays against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) at concentrations of 10–100 µg/mL .

- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases to evaluate binding affinity (Ki) .

Advanced: What crystallographic techniques resolve structural ambiguities in derivatives?

- Single-Crystal X-ray Diffraction : Measures dihedral angles (e.g., 5.2° between aromatic rings) and hydrogen-bonding networks (e.g., N–H···O interactions) .

- Disorder Modeling : Refines occupancies for disordered methyl or nitrile groups using SHELXL software .

Advanced: How does storage condition affect the compound’s stability?

- Light Sensitivity : Degradation under UV light is mitigated by amber glass vials and storage at –20°C .

- Moisture Control : Desiccants (e.g., silica gel) prevent hydrolysis of the nitrile group to amides .

Advanced: What computational methods predict binding modes in drug design?

- Molecular Docking : AutoDock Vina or Schrödinger Suite evaluates interactions with target proteins (e.g., EGFR kinase) using the compound’s SMILES string (e.g.,

C#Cc1c[nH]c2ccccc12) . - DFT Calculations : Gaussian09 optimizes geometry and calculates frontier molecular orbitals (HOMO-LUMO gaps ~4.5 eV) .

Advanced: Why do conflicting data arise in SAR studies of alkyl chain derivatives?

- Chain Length Effects : Longer alkyl chains (C6–C17) may induce micelle formation, artificially inflating cytotoxicity readings .

- Solubility Artifacts : Poor aqueous solubility of hydrophobic derivatives leads to false negatives in cell-based assays .

Advanced: What challenges arise during scale-up from lab to pilot plant?

- Exotherm Management : Continuous flow reactors control heat dissipation during cyanation, preventing runaway reactions .

- Purification : Column chromatography is replaced with recrystallization (e.g., ethanol/water mixtures) for cost-effective bulk purification .

Advanced: How are regiochemical outcomes validated in complex reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.